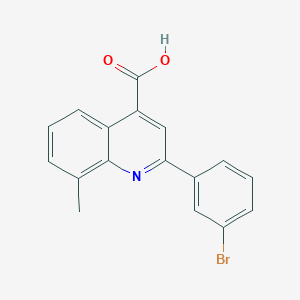

2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-bromophenyl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO2/c1-10-4-2-7-13-14(17(20)21)9-15(19-16(10)13)11-5-3-6-12(18)8-11/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTXREIJSDMVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001216161 | |

| Record name | 2-(3-Bromophenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001216161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438229-60-8 | |

| Record name | 2-(3-Bromophenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438229-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001216161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectral Analysis of 2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic Acid

This guide provides an in-depth analysis of the spectral data for 2-(3-bromophenyl)-8-methylquinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and materials science. The structural complexity and functional group arrangement of this molecule give rise to a unique spectral signature. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy characteristics.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid heterocyclic core with multiple substituents that influence its electronic and chemical properties. The molecular formula is C₁₇H₁₂BrNO₂ with a molecular weight of approximately 358.19 g/mol .[1] A thorough spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its behavior in various chemical and biological systems.

The following sections will delve into the specific spectral data, providing both the expected and observed values based on available information and analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the quinoline and bromophenyl rings, the methyl group, and the carboxylic acid proton.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~7.2 - 8.6 | Multiplet | 8H | Aromatic protons (quinoline and bromophenyl rings) |

| ~2.5 - 2.7 | Singlet | 3H | Methyl group (-CH₃) |

Interpretation and Causality:

The proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift due to deshielding and hydrogen bonding. The aromatic protons on both the quinoline and bromophenyl rings will resonate in the range of δ 7.2–8.6 ppm.[1] The complexity of this region arises from the various electronic environments and spin-spin coupling between adjacent protons. Protons on the quinoline ring, particularly those adjacent to the nitrogen atom, are expected to be more deshielded and appear further downfield. The methyl group at the 8-position of the quinoline ring is anticipated to be a singlet in the upfield region of the aromatic spectrum, around δ 2.5–2.7 ppm.[1]

Experimental Protocol for ¹H NMR:

A standard protocol for acquiring a high-resolution ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker 400 MHz or 500 MHz instrument.[2]

-

Data Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum using a pulse sequence with a 90° pulse angle.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-16 ppm).

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

-

Data Analysis: Integrate the peaks to determine the relative number of protons and analyze the coupling patterns to deduce the connectivity of the protons.

Workflow for ¹H NMR Data Acquisition and Analysis:

Caption: A typical workflow for acquiring and analyzing a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~167 - 169 | Carboxylic acid carbon (C=O) |

| ~120 - 150 | Aromatic and quinoline carbons |

| ~120 - 135 | Brominated phenyl carbons |

| ~17 - 25 | Methyl carbon (-CH₃) |

Interpretation and Causality:

The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between δ 167–169 ppm.[1] The numerous aromatic carbons of the quinoline and bromophenyl rings will appear in the δ 120-150 ppm range. The carbon atom attached to the bromine is expected to have a chemical shift influenced by the halogen's electronegativity and will be within the δ 120–135 ppm range.[1] The methyl carbon, being an sp³ hybridized carbon, will resonate at a much higher field, typically in the δ 17-25 ppm range.

Experimental Protocol for ¹³C NMR:

The protocol is similar to that for ¹H NMR, with a few key differences in the acquisition parameters:

-

Sample Preparation: A slightly more concentrated sample (20-50 mg) may be required due to the lower natural abundance of ¹³C.

-

Instrumentation: A high-field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.

-

A wider spectral width (e.g., 0-220 ppm) is necessary.

-

A longer acquisition time and a greater number of scans are required to obtain a good signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Expected Mass Spectrometry Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 358.0124 |

| [M-H]⁻ | 356.0028 |

Interpretation and Causality:

High-resolution mass spectrometry (HRMS) is expected to show the protonated molecule [M+H]⁺. The presence of a bromine atom will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br). This isotopic signature is a key identifier for bromine-containing compounds. Fragmentation patterns in the mass spectrum can provide further structural information.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is ideal.

-

Ionization: Electrospray ionization (ESI) is a common and suitable method for this type of molecule, typically in positive or negative ion mode.

-

Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000).

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass to confirm the elemental composition. Analyze the isotopic pattern to confirm the presence of bromine.

Workflow for Mass Spectrometry Analysis:

Caption: A generalized workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| 1720-1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600 | Medium | C=C and C=N stretches (aromatic rings) |

| 750-650 | Strong | C-Br stretch |

Interpretation and Causality:

The IR spectrum is expected to be dominated by a very broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[3] A strong, sharp peak between 1720-1700 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid.[1] The aromatic C=C and C=N stretching vibrations will appear as a series of bands around 1600 cm⁻¹. A strong absorption in the fingerprint region, between 750-650 cm⁻¹, can be attributed to the C-Br stretching vibration.[1]

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, the sample can be prepared as a KBr pellet.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR crystal or the KBr pellet.

-

Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The comprehensive spectral analysis of this compound through NMR, MS, and IR spectroscopy provides a detailed and validated structural confirmation. The characteristic signals in each spectrum, from the proton and carbon environments in NMR to the molecular weight and isotopic pattern in MS, and the functional group vibrations in IR, collectively form a unique fingerprint for this molecule. This guide provides the foundational knowledge and experimental considerations for researchers working with this and structurally related compounds, ensuring accurate identification and characterization.

References

- Vulcanchem. (n.d.). This compound.

- Li, Y., et al. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Royal Society of Chemistry.

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC - PubMed Central.

- Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC - NIH.

- University of Strathclyde. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation.

- University of California, Davis. (n.d.). Table of Characteristic IR Absorptions.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.

Sources

The Therapeutic Potential of 2-Phenylquinoline-4-Carboxylic Acid Derivatives: A Comprehensive Review for Medicinal Chemists

The quinoline scaffold stands as a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2] Among these, the 2-phenylquinoline-4-carboxylic acid framework has emerged as a particularly privileged structure, offering a versatile platform for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of this chemical class, delving into its synthesis, diverse biological activities, and the underlying structure-activity relationships that govern its therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, blending established knowledge with recent advancements in the field.

The Synthetic Gateway: Accessing the 2-Phenylquinoline-4-Carboxylic Acid Core

The construction of the 2-phenylquinoline-4-carboxylic acid scaffold is primarily achieved through well-established cyclization reactions. The choice of synthetic route is often dictated by the desired substitution patterns on the quinoline and phenyl rings. Two of the most prominent methods are the Doebner and Pfitzinger reactions.

The Doebner Reaction: A Versatile Three-Component Approach

The Doebner reaction offers a straightforward and highly adaptable method for synthesizing 2-aryl-quinoline-4-carboxylic acids.[1][3] This one-pot, three-component condensation involves an aniline, a benzaldehyde derivative, and pyruvic acid. The reaction is typically catalyzed by an acid, such as trifluoroacetic acid, and proceeds in a solvent like ethanol.[1][3]

Experimental Protocol: General Procedure for the Doebner Reaction [1]

-

Reactant Preparation: Dissolve aniline (1 equivalent), the desired 2-substituted benzaldehyde (1 equivalent), and pyruvic acid (1 equivalent) in ethanol.

-

Catalyst Addition: Add a catalytic amount of trifluoroacetic acid to the reaction mixture.

-

Reaction Conditions: Reflux the mixture for a specified period, typically ranging from a few hours to overnight, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate, the 2-phenylquinoline-4-carboxylic acid derivative, is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and can be further purified by recrystallization.

The Pfitzinger Reaction: An Alternative Route from Isatins

The Pfitzinger reaction provides an alternative synthetic entry point, particularly useful when starting from isatin derivatives.[4] This reaction involves the condensation of an isatin with an α-methylene ketone (e.g., acetophenone) in the presence of a base, such as potassium hydroxide, in an aqueous ethanol solution.[4][5]

Experimental Protocol: General Procedure for the Pfitzinger Reaction [4][5]

-

Reactant Preparation: Add the appropriate isatin (1 equivalent) and acetophenone (1.1-1.2 equivalents) to a solution of potassium hydroxide in 20% aqueous ethanol.

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-90 °C) for 18-36 hours.

-

Work-up and Purification: After cooling, evaporate the solvent. Dissolve the residue in water and wash with diethyl ether. The aqueous layer is then cooled in an ice bath and acidified with hydrochloric acid or acetic acid. The resulting precipitate is collected by filtration and washed with water to yield the desired 2-phenylquinoline-4-carboxylic acid.

The versatility of these synthetic methods allows for the introduction of a wide array of substituents on both the quinoline and the 2-phenyl ring, enabling the systematic exploration of structure-activity relationships.

A Spectrum of Biological Activities: Therapeutic Applications

Derivatives of 2-phenylquinoline-4-carboxylic acid have demonstrated a remarkable diversity of biological activities, positioning them as promising candidates for the treatment of various diseases. This section will explore their potential in key therapeutic areas.

Anticancer Activity: Targeting Key Oncogenic Pathways

The 2-phenylquinoline-4-carboxylic acid scaffold has proven to be a fertile ground for the discovery of novel anticancer agents. These compounds exert their cytotoxic effects through multiple mechanisms of action, including the inhibition of critical enzymes involved in cancer cell proliferation and survival.

Inhibition of histone deacetylases (HDACs) is a clinically validated strategy in cancer therapy.[5][6] Recently, the 2-substituted phenylquinoline-4-carboxylic acid moiety has been successfully incorporated as a "cap" group in the design of novel HDAC inhibitors.[5][6] This structural element is designed to form strong hydrophobic interactions with residues at the opening of the HDAC active site.[5][6]

One study reported the development of an HDAC3 selective inhibitor, compound D28 , which incorporates the 2-phenylquinoline-4-carboxylic acid scaffold.[5][6] This compound exhibited potent in vitro anticancer activity, inducing G2/M cell cycle arrest and promoting apoptosis in K562 leukemia cells.[5][6][7] The nature of the zinc-binding group (ZBG) was found to be critical, with hydroxamic acid derivatives demonstrating superior antiproliferative activity compared to their hydrazide counterparts, despite the latter showing potent enzymatic inhibition.[5][6]

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthetic pathway, making it an attractive target for cancer chemotherapy.[3] Bulky, hydrophobic substituents at the C-2 position of the quinoline-4-carboxylic acid core are crucial for potent DHODH inhibition.[3] The 4-carboxylic acid group is also essential for activity, likely forming a salt bridge with key residues in the enzyme's active site.[3]

The anticancer potency of 2-phenylquinoline-4-carboxylic acid derivatives is highly dependent on their substitution patterns. Key SAR observations include:

-

Substituents on the 2-Phenyl Ring: Difluoride and additional phenyl substitutions on the 2-phenyl ring can enhance inhibitory activity against HDACs.[5][6] Conversely, chloro, methyl, and methoxy substitutions have been shown to decrease potency.[5][6]

-

The C-4 Carboxylic Acid Moiety: This group is critical for activity, particularly in DHODH inhibition, where it is believed to engage in key binding interactions.[3]

-

The Zinc-Binding Group (for HDAC inhibitors): The choice of ZBG significantly impacts biological activity. While hydrazides can confer high enzymatic potency and HDAC3 selectivity, hydroxamic acids often lead to better cellular antiproliferative effects.[5][6][7]

Table 1: Antiproliferative Activities of Representative 2-Phenylquinoline-4-Carboxylic Acid-Based HDAC Inhibitors [7]

| Compound | K562 IC₅₀ (µM) | U266 IC₅₀ (µM) | U937 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |

| D28 | 1.02 | 1.08 | 1.11 | 5.66 | 2.83 |

| SAHA (Control) | 0.35 | 0.89 | 0.41 | 3.55 | 4.12 |

Antibacterial Activity: A Renewed Hope Against Drug Resistance

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of new antibacterial agents.[1] 2-Phenylquinoline-4-carboxylic acid derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[1][8][9]

Structural modifications of the core scaffold have been shown to enhance antibacterial activity.[1] For example, the introduction of two amino substituents can serve as new hydrogen bond donors and acceptors, potentially increasing the binding affinity to bacterial enzymes and improving physicochemical properties.[1]

Studies have identified compounds with significant activity against Staphylococcus aureus and Escherichia coli.[1][9] For instance, compound 5a4 displayed a minimum inhibitory concentration (MIC) of 64 μg/mL against S. aureus, while compound 5a7 showed an MIC of 128 μg/mL against E. coli.[1][9] Importantly, some of these active compounds have demonstrated low cytotoxicity in mammalian cell lines, suggesting a favorable therapeutic window.[1][8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution [10]

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to a final concentration of 5 x 10⁵ CFU/mL.

-

Compound Dilution: Perform serial two-fold dilutions of the test compounds in MHB in 96-well microtiter plates.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (bacteria in MHB) and a sterility control (MHB only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory and Analgesic Activities

Chronic inflammation is a hallmark of numerous diseases, and there is a continuous need for safer and more effective anti-inflammatory drugs. Quinoline derivatives have long been recognized for their anti-inflammatory properties.[11][12] Carboxamide derivatives of 2-phenylquinoline have been synthesized and evaluated for their analgesic and anti-inflammatory activities.[11] In a carrageenan-induced paw edema model in rats, some of these derivatives exhibited potent anti-inflammatory effects comparable to the standard drug, diclofenac sodium.[11] These findings suggest that the 2-phenylquinoline-4-carboxamide scaffold is a promising starting point for the development of novel anti-inflammatory agents.[11]

Antiviral Activity: A Broad-Spectrum Potential

The 2-phenylquinoline scaffold has also been investigated for its antiviral properties. A number of derivatives have been identified as inhibitors of a broad range of coronaviruses, including SARS-CoV-2, HCoV-229E, and HCoV-OC43.[13] Some compounds exhibited low micromolar activity against these viruses with no significant cytotoxicity at concentrations up to 100 μM.[13] The mechanism of action for some of these derivatives has been linked to the inhibition of the highly conserved viral helicase (nsp13), suggesting a potential for broad-spectrum activity against emerging coronaviruses.[13] Additionally, other quinoline derivatives have shown activity against Herpes simplex virus (HSV) and vaccinia virus.[14][15]

Visualizing the Science: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams provide a visual representation of key synthetic routes and biological evaluation workflows.

Caption: Key synthetic routes to 2-phenylquinoline-4-carboxylic acid.

Caption: General workflow for the biological evaluation of derivatives.

Future Directions and Conclusion

The 2-phenylquinoline-4-carboxylic acid scaffold continues to be a source of promising new drug candidates with a wide range of therapeutic applications. The synthetic accessibility and the potential for diverse functionalization make this an attractive starting point for medicinal chemistry campaigns.

Future research in this area will likely focus on:

-

Optimizing Selectivity: For targets such as HDACs, achieving isoform selectivity is crucial for minimizing off-target effects and improving the therapeutic index.

-

Elucidating Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design.

-

Combating Drug Resistance: In the context of anticancer and antibacterial applications, designing derivatives that can overcome known resistance mechanisms is a high priority.

-

Improving Pharmacokinetic Properties: Further derivatization to enhance solubility, metabolic stability, and oral bioavailability will be essential for translating in vitro activity into in vivo efficacy.

References

-

Cai, Y., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. [Link][1][8]

-

Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link][6][7]

-

Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10. [Link][5]

-

Lee, J., et al. (2014). Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Heterocycles, 89(3), 697-708. [Link][4]

-

Selvam, P., et al. (2010). Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin-4(3H)-one Derivatives. Indian Journal of Pharmaceutical Sciences, 72(4), 521-525. [Link][14][15]

-

El-Sayed, M. A. A., et al. (2016). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Biomedical Research, 27(4). [Link][11]

-

RSC Publishing. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link][16]

-

Ferraz, V., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters, 13(4), 643-651. [Link][13]

-

Al-Ostath, A., et al. (2020). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 25(22), 5462. [Link][12]

-

ResearchGate. (2023). Recent Advances in the Synthesis and Applications of Phenylquinoline-4-Carboxylic Acid Derivatives: A Comprehensive Review. [Link][2]

-

ResearchGate. (2016). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [Link][17]

-

PubMed. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link][9]

Sources

- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. biomedres.info [biomedres.info]

- 12. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin -4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

The Quinoline Scaffold: A Privileged Framework in the Discovery and Development of Novel Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinoline Moiety

The quinoline scaffold, a bicyclic heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, stands as a cornerstone in the field of medicinal chemistry.[1][2][3] First isolated in 1834, its inherent structural features and synthetic versatility have led to its classification as a "privileged structure," a framework that is capable of binding to multiple biological targets with high affinity.[4][5][6] This has resulted in a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[7][8][9][10] Over the years, numerous quinoline-based drugs have received FDA approval and many more are currently in clinical trials, underscoring the scaffold's profound impact on modern therapeutics.[4][11][12]

This technical guide provides a comprehensive exploration of the discovery and development of novel quinoline-based inhibitors. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate this dynamic area of research. We will delve into the synthetic strategies for accessing diverse quinoline derivatives, elucidate their multifaceted mechanisms of action, and analyze the critical structure-activity relationships (SAR) that govern their potency and selectivity.

I. The Quinoline Core: Synthetic Strategies and Chemical Properties

The remarkable therapeutic potential of quinoline derivatives is intrinsically linked to the accessibility of diverse synthetic methodologies for constructing and functionalizing the core scaffold.[1][8] The electron-withdrawing nature of the nitrogen atom in the pyridine ring renders the quinoline system electron-deficient, influencing its reactivity and intermolecular interactions.[1]

Classical and Modern Synthetic Approaches

A variety of well-established named reactions provide reliable routes to the quinoline core, each offering distinct advantages depending on the desired substitution pattern.

-

Friedländer Synthesis: This classical method involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[1]

-

Skraup Synthesis: A reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent, this method is a cornerstone for quinoline synthesis, though it can be harsh.

-

Doebner-von Miller Reaction: This approach utilizes the reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst.

-

Combes Quinoline Synthesis: This acid-catalyzed reaction of anilines with β-diketones is another versatile method.

In addition to these classical methods, modern synthetic organic chemistry has introduced more efficient and greener alternatives, including transition metal-catalyzed cross-coupling reactions and microwave-assisted synthesis, which allow for rapid diversification of the quinoline scaffold.[2][8]

Physicochemical Properties and Drug-Likeness

The quinoline nucleus possesses favorable physicochemical properties that contribute to its "drug-likeness." It is a weakly basic, hygroscopic, and oily liquid in its simplest form.[1] Its aromatic nature allows for π-π stacking interactions with biological targets, while the nitrogen atom can act as a hydrogen bond acceptor. The synthetic tractability of the quinoline ring system allows for fine-tuning of properties such as solubility, lipophilicity, and metabolic stability through the introduction of various functional groups.[4][6]

II. Mechanisms of Action: A Multifaceted Inhibitory Profile

The broad therapeutic utility of quinoline-based inhibitors stems from their ability to interact with a diverse array of biological targets, thereby modulating critical cellular processes.[3][13]

Inhibition of Kinases in Cancer Therapy

A significant number of quinoline derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a pivotal role in signal transduction pathways regulating cell growth, proliferation, and survival.[14][15][16]

-

Tyrosine Kinase Inhibitors (TKIs): Many FDA-approved quinoline-based anticancer drugs, such as bosutinib and cabozantinib, function as TKIs.[12] They target key oncogenic drivers like the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and c-Met.[17]

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is frequently deregulated in cancer.[18][19] Novel quinoline derivatives have been developed as potent dual inhibitors of PI3K and mTOR, effectively shutting down this critical survival pathway and inducing apoptosis in cancer cells.[18][20]

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR signaling pathway and the points of intervention for quinoline-based inhibitors.

Caption: A generalized workflow for quinoline-based inhibitor discovery.

IV. Experimental Protocols: A Practical Guide

To facilitate research in this area, this section provides standardized, step-by-step methodologies for key experiments in the development of quinoline-based inhibitors.

General Procedure for Friedländer Annulation

This protocol describes a common method for the synthesis of substituted quinolines.

-

Reactant Preparation: In a round-bottom flask, dissolve the 2-aminoaryl ketone (1.0 eq) in a suitable solvent such as ethanol or toluene.

-

Addition of Carbonyl Compound: Add the carbonyl compound containing an α-methylene group (1.1 eq) to the solution.

-

Catalyst Addition: Introduce a catalytic amount of a base (e.g., NaOH, KOH) or an acid (e.g., p-toluenesulfonic acid).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of quinoline derivatives against a target kinase.

-

Reagent Preparation: Prepare a stock solution of the quinoline inhibitor in DMSO. Dilute the compound to the desired concentrations in assay buffer.

-

Assay Setup: In a 96-well plate, add the kinase, the appropriate substrate, and ATP.

-

Initiation of Reaction: Add the quinoline inhibitor to the wells to initiate the reaction. Include positive and negative controls.

-

Incubation: Incubate the plate at the optimal temperature for the kinase for a specified period.

-

Detection: Stop the reaction and quantify the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a quinoline derivative that inhibits the visible growth of a bacterium.

-

Bacterial Culture: Grow the bacterial strain overnight in a suitable broth medium.

-

Serial Dilutions: Prepare a series of twofold dilutions of the quinoline inhibitor in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized suspension of the bacteria.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

V. Quantitative Data Summary

The following tables summarize the inhibitory activities of representative quinoline-based compounds against various biological targets.

Table 1: Anticancer Activity of Selected Quinoline-Based Kinase Inhibitors

| Compound | Target Kinase(s) | IC50 (nM) | Cancer Cell Line | Reference |

| Bosutinib | Src, Abl | 1.2 | K562 | [12] |

| Cabozantinib | VEGFR2, c-Met | 0.035 | H441 | [12] |

| PQQ | mTOR | 64 | HL-60 | [18] |

| HA-2l | mTOR | 66 | MDA-MB231 | [19][21] |

| HA-2c | mTOR | 75 | HCT-116 | [19][21] |

| Compound 5a | EGFR, HER-2 | 87 (EGFR), 33 (HER-2) | MCF-7 | [22] |

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Compound 11 | S. aureus | 6.25 | [23] |

| Compound 6c | MRSA | 0.75 | [24] |

| Compound 6c | VRE | 0.75 | [24] |

| Compound 4d | C. albicans | <0.06 | [25] |

| Compound 3c | S. aureus | comparable to ciprofloxacin | [10] |

VI. Conclusion and Future Directions

The quinoline scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents. [2][26]Its synthetic accessibility and the ability of its derivatives to modulate a wide range of biological targets ensure its continued relevance in medicinal chemistry. [1][4]Future research will likely focus on several key areas:

-

Development of More Selective Inhibitors: Enhancing the selectivity of quinoline-based inhibitors for their intended targets will be crucial for minimizing off-target effects and improving their therapeutic index.

-

Overcoming Drug Resistance: The emergence of drug resistance is a major challenge in both cancer and infectious disease treatment. The design of novel quinoline derivatives that can circumvent resistance mechanisms is a high priority.

-

Exploration of New Biological Targets: The versatility of the quinoline scaffold suggests that it may be effective against a wider range of targets than are currently known. High-throughput screening and computational approaches will be instrumental in identifying new therapeutic opportunities.

-

Hybrid Molecules and Combination Therapies: The development of hybrid molecules that combine the quinoline scaffold with other pharmacophores, as well as the use of quinoline-based inhibitors in combination with other drugs, holds promise for achieving synergistic therapeutic effects. [2] In conclusion, the rich history and ongoing innovation in the field of quinoline-based inhibitors provide a strong foundation for the development of the next generation of medicines to address unmet medical needs.

References

- Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Medicinal Chemistry.

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.

- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases.

- A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Scientific Reports.

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025). Journal of Cancer Science & Therapy.

- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.

- Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. (2025). Molecules.

- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances.

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025). Journal of Cancer Science & Therapy.

- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023). Frontiers in Chemistry.

- Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (2021). RSC Medicinal Chemistry.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Archiv der Pharmazie.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.

- Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). Precision Chemistry.

- An overview of quinoline as a privileged scaffold in cancer drug discovery. (2017). Expert Opinion on Drug Discovery.

- Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2022). Scientific Reports.

- Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega.

- Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025). YouTube.

- An overview of quinoline as a privileged scaffold in cancer drug discovery. (2017). Expert Opinion on Drug Discovery.

- Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemistrySelect.

- Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. (2006). Journal of Medicinal Chemistry.

- Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P

- Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (2021). RSC Medicinal Chemistry.

- An overview of quinoline as a privileged scaffold in cancer drug discovery. (2017). Expert Opinion on Drug Discovery.

- Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. (2022). Scientific Reports.

- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2023). Molecules.

- Quinoline as a privileged scaffold in cancer drug discovery. (2011). Current Medicinal Chemistry.

- Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. (1997). Drug Design and Discovery.

- Quinoline: An Attractive Scaffold in Drug Design. (2021). Mini-Reviews in Medicinal Chemistry.

- Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues at the entrance to PI3Kα active site: our previous and current work.

- Structure–activity relationships (SAR) of quinoline antimalarial agents.

- Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis. (2025). BenchChem.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.

- Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (2024).

- SAR of Quinolines.pptx. Slideshare.

- Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (2011).

- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). Synlett.

- Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2014). Medicinal Chemistry Research.

- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025).

- The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide. (2025). BenchChem.

- Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Deriv

- Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. (2018). Scientific Reports.

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 3. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 13. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biointerfaceresearch.com [biointerfaceresearch.com]

- 24. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. jddtonline.info [jddtonline.info]

Methodological & Application

Application Notes & Protocols: Pfitzinger Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids from Isatin Derivatives

Introduction: The Strategic Importance of the Pfitzinger Synthesis

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning anticancer, antimalarial, antiviral, and antibacterial domains[1][2][3]. Among its many derivatives, 2-aryl-quinoline-4-carboxylic acids hold a prominent position due to their diverse biological functions, including potential as immunosuppressive agents, neurokinin receptor antagonists, and antiviral compounds.

The Pfitzinger reaction, first described by Wilhelm Pfitzinger in 1886, remains a cornerstone of heterocyclic chemistry, offering a robust and direct route to these valuable quinoline-4-carboxylic acids[4]. The synthesis involves the base-catalyzed condensation of isatin (or its derivatives) with a carbonyl compound containing an enolizable α-methylene group, such as an aryl ketone[5]. This application guide provides an in-depth exploration of the reaction mechanism, field-proven experimental protocols, and critical insights for researchers and drug development professionals seeking to leverage this powerful transformation.

Reaction Mechanism: A Stepwise Dissection

Understanding the underlying mechanism of the Pfitzinger reaction is critical for troubleshooting and optimization. The transformation proceeds through a well-established sequence of events initiated by a strong base[6][7].

-

Base-Catalyzed Ring Opening: The reaction commences with the hydrolysis of the amide bond within the isatin ring by a strong base, typically potassium hydroxide (KOH). This ring-opening step yields the potassium salt of an intermediate keto-acid, isatinic acid[2][6]. This step is often visually indicated by a color change in the reaction mixture.

-

Condensation and Imine Formation: The aniline moiety of the opened isatin intermediate then undergoes a condensation reaction with the carbonyl group of the 2-aryl ketone (e.g., acetophenone) to form a Schiff base, or imine[7].

-

Tautomerization: The imine rapidly tautomerizes to its more stable enamine form. This step is crucial as it positions the molecule for the subsequent cyclization[6].

-

Intramolecular Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, where the enamine attacks the ketone carbonyl group. The resulting intermediate then dehydrates, driven by the formation of the highly stable aromatic quinoline ring system, to yield the final 2-aryl-quinoline-4-carboxylic acid product[6][7].

Caption: The Pfitzinger reaction mechanism.

Applications in Drug Discovery and Development

The Pfitzinger synthesis provides a direct and versatile entry point to a class of compounds with significant therapeutic potential. The resulting 2-aryl-quinoline-4-carboxylic acid scaffold is a key pharmacophore that has been extensively explored in drug discovery programs.

-

Anticancer Agents: Numerous quinoline derivatives have demonstrated potent antitumor activity[1]. Recently, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed and synthesized as potent inhibitors of SIRT3, a potential therapeutic target for cancer[8].

-

Antiviral Activity: This class of compounds has shown promise as antiviral agents, particularly in the context of HIV research, stimulating ongoing interest in their synthesis and evaluation[1][4].

-

Antimalarial Drugs: The quinoline ring is historically significant in the development of antimalarial drugs like chloroquine[3]. The Pfitzinger reaction allows for the creation of novel analogs for screening against drug-resistant malaria strains.

-

Antimicrobial and Antifungal Agents: The functionalizable nature of the quinoline core has led to the development of derivatives with broad-spectrum antibacterial and antifungal properties[9].

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-aryl-quinoline-4-carboxylic acids. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Conventional Synthesis via Thermal Reflux

This generalized protocol is based on well-established procedures and is suitable for a wide range of isatin and aryl ketone substrates[1][5][10].

Materials:

-

Isatin or substituted isatin (1.0 eq, e.g., 0.07 mol)

-

Aryl ketone (e.g., acetophenone) (1.5-2.0 eq, e.g., 0.10-0.15 mol)

-

Potassium hydroxide (KOH) (3.0-4.0 eq, e.g., 0.2 mol)

-

Ethanol, absolute (e.g., 25-40 mL)

-

Water, deionized

-

Acetic acid or Hydrochloric acid (1 M) for acidification

-

Diethyl ether for extraction

-

Round-bottom flask with reflux condenser and magnetic stirrer

Step-by-Step Procedure:

-

Base Preparation: In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in absolute ethanol (25 mL) and water (1 mL) with stirring.

-

Isatin Ring Opening: Add the isatin derivative (0.07 mol) to the basic solution. Stir the mixture at room temperature for 1 hour. A color change, typically from orange/purple to brown, indicates the formation of the potassium salt of isatinic acid[5][10].

-

Addition of Ketone: To this mixture, add the aryl ketone (0.07-0.15 mol) dropwise[5].

-

Reflux: Heat the reaction mixture to reflux (approx. 79°C for ethanol) and maintain for 24 hours[1][5]. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

-

Aqueous Workup: Add deionized water to the residue to dissolve the potassium salt of the product.

-

Extraction of Impurities: Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (2-3 times) to remove unreacted ketone and other neutral impurities[5]. Discard the organic layers.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify slowly with acetic acid or 1M HCl until precipitation is complete (typically pH 4-5)[1][5].

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude product.

Purification & Characterization:

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture[4].

-

Characterization: Confirm the structure of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry[1][10]. The FT-IR spectrum should show characteristic peaks for C=O and O-H stretching of the carboxylic acid group[10].

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the Pfitzinger reaction, reducing reaction times from hours to minutes[11].

Materials:

-

Isatin (1.0 eq, e.g., 10.0 mmol)

-

1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone or other suitable aryl ketone (1.0 eq, e.g., 10.0 mmol)

-

Potassium hydroxide (33% aqueous solution) (e.g., 15 mL)

-

Microwave-safe reaction vessel with a magnetic stirrer

-

Acetic acid

Step-by-Step Procedure:

-

Vessel Charging: In a microwave-safe reaction vessel, add the isatin (10.0 mmol) to the 33% aqueous potassium hydroxide solution (15 mL)[5].

-

Add Ketone: To this solution, add the aryl ketone (10.0 mmol)[5].

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for approximately 9 minutes[5]. Optimize time and temperature based on the specific reactants.

-

Workup: After irradiation, cool the vessel to room temperature. Filter the resulting solution.

-

Precipitation: Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid to precipitate the product[5].

-

Isolation: Collect the solid by filtration, wash with water, and dry to afford the final product.

Caption: General experimental workflow for Pfitzinger synthesis.

Data Presentation: Substrate Scope and Yields

The Pfitzinger reaction is compatible with a variety of substituted isatins and aryl ketones. The following table summarizes representative yields reported in the literature.

| Isatin Derivative | Carbonyl Compound | Base / Conditions | Yield (%) | Reference |

| Isatin | Acetophenone | KOH, Ethanol, Reflux | Good | [1] |

| Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH (aq), Microwave, 9 min | 77-85 | [5] |

| 5-Chloroisatin | 5,6-Dimethoxyindanone | KOH, Ethanol, Reflux, 16 hrs | 38 | [7] |

| Isatin | Methyl ethyl ketone | KOH, Ethanol, Reflux | - | [7] |

| 5-Methylisatin | Phenoxyacetone | KOH, Ethanol, Reflux | - | [7] |

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Field Insights & Troubleshooting

-

Choice of Base: A strong base is essential for the initial ring-opening of isatin. KOH is most commonly used, but other strong bases can be effective[1][7]. Insufficient base can lead to incomplete reaction.

-

Ketone Enolizability: The reaction requires the carbonyl partner to have an α-methylene group to enable the formation of the crucial enamine intermediate[1][5]. Non-enolizable ketones will not work.

-

Side Reactions: Under certain conditions, particularly with N-acyl isatins, a variation known as the Halberkann variant can occur, leading to 2-hydroxy-quinoline-4-carboxylic acids instead[6].

-

Purification Challenges: The carboxylic acid functionality can sometimes make purification by column chromatography difficult. Recrystallization is often the preferred method. If the product is insoluble, washing thoroughly with appropriate solvents to remove impurities is critical.

-

Reaction Monitoring: TLC is an effective way to monitor the consumption of the isatin starting material. A developing system like n-hexane:ethyl acetate (1:2) can be a good starting point[10].

Conclusion

The Pfitzinger synthesis is a time-tested, versatile, and highly effective method for constructing the 2-aryl-quinoline-4-carboxylic acid core from readily available isatins and aryl ketones. Its operational simplicity and tolerance for a range of functional groups ensure its continued relevance in modern drug discovery and organic synthesis. By understanding the core mechanism and optimizing reaction protocols, researchers can efficiently generate diverse libraries of these pharmacologically important molecules for further investigation.

References

-

Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Pfitzinger Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis. [Link]

-

Lv, Q., Fang, L., & Yan, F.-L. (2013). A simple one-pot synthesis of quinoline-4-carboxylic acid derivatives by Pfitzinger reaction of isatin with ketones in water. Monatshefte für Chemie - Chemical Monthly, 144(3), 359–363. [Link]

-

Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 195-205. [Link]

-

Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. (2010). Journal of Chemical and Pharmaceutical Research, 2(4), 891-897. [Link]

-

The Pfitzinger Reaction. (2021). ResearchGate. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR), 3(9), 2319-7064. [Link]

-

Elghamry, I., & Al-Faiyz, Y. (2020). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. Request PDF. [Link]

-

Ghorbani-Vaghei, R., & Malaeki, A. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3344–3352. [Link]

-

Yusr, M., & Nazlan, M. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 8. [Link]

-

Pfitzinger Synthesis. (2022). Chegg.com. [Link]

-

Pfitzinger Reaction|Synthesis of Quinoline derivatives from Isatin (Tribulin)|NET|GATE|JAM|BSc|MSc|. (2021, January 13). YouTube. [Link]

-

Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

-

Synthesis of Quinoline‐4‐carboxamides and Quinoline‐4‐carboxylates via a Modified Pfitzinger Reaction of N‐Vinylisatins. (n.d.). ResearchGate. [Link]

-

Pradeep, P. S., et al. (2015). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer Activities. International Journal of Chemical and Physical Sciences, 4(4), 74-85. [Link]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry, 10, 869408. [Link]

-

The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. (n.d.). ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2019). Journal of Medicinal Chemistry, 62(17), 8038–8054. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. ijsr.net [ijsr.net]

- 3. ijcps.org [ijcps.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 11. researchgate.net [researchgate.net]

Purifying 2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic Acid: A Comprehensive Guide to Recrystallization

This application note provides a detailed protocol and scientific rationale for the purification of 2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic acid via recrystallization. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth insights into the principles and practical execution of this fundamental purification technique.

Introduction: The Critical Role of Purity

In the realm of pharmaceutical development and fine chemical synthesis, the purity of a compound is paramount. Impurities can significantly impact the biological activity, safety profile, and physical properties of a substance. This compound, a heterocyclic compound with potential applications in medicinal chemistry, must be rigorously purified to ensure the reliability and reproducibility of downstream applications. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired material from contaminants.

The principle of recrystallization is based on the differential solubility of a compound in a particular solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound to a high extent at an elevated temperature but only sparingly at a lower temperature.[1][2] Conversely, the impurities should either be highly soluble in the solvent at all temperatures or largely insoluble even at high temperatures.

Understanding the Molecule: Physicochemical Properties

A successful recrystallization protocol is predicated on a thorough understanding of the physicochemical properties of the target compound.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₂BrNO₂ | Sinfoo Biotech |

| Molecular Weight | 342.187 g/mol | Sinfoo Biotech |

| Predicted Melting Point | 215–218°C | Vulcanchem |

| Solubility | Slightly soluble in DMSO, ethanol; insoluble in water. | Vulcanchem |

The slight solubility in ethanol and insolubility in water are key indicators for selecting an appropriate solvent system. This suggests that a single solvent recrystallization using ethanol or a binary solvent system of ethanol and water could be effective.

The Science of Solvent Selection: A Deliberate Choice

The choice of solvent is the most critical parameter in developing a successful recrystallization procedure.[1] An ideal solvent should:

-

Exhibit a steep solubility curve: The compound should be highly soluble in the hot solvent and have low solubility in the cold solvent to maximize recovery.

-

Not react with the compound: The solvent must be chemically inert to the target molecule.[1]

-

Have a relatively low boiling point: This facilitates easy removal of the solvent from the purified crystals.

-

Be non-toxic, inexpensive, and non-flammable for safety and practicality. [1]

Based on the known properties of this compound, ethanol emerges as a strong candidate. Its polarity is suitable for dissolving the quinoline carboxylic acid at elevated temperatures, while its miscibility with water allows for the creation of a binary solvent system to fine-tune the solubility and induce crystallization.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the recrystallization of this compound using an ethanol/water solvent system.

Materials and Equipment

-

Crude this compound

-

Ethanol (95% or absolute)

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capabilities

-

Magnetic stir bar

-

Buchner funnel and flask

-

Filter paper

-

Glass stirring rod

-

Spatula

-

Watch glass

-

Ice bath

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Ethanol is flammable; therefore, heating should be performed using a hot plate in a well-ventilated fume hood. Avoid open flames.[3]

-

Handle hot glassware with appropriate tongs or heat-resistant gloves.[3]

Recrystallization Workflow

Caption: A stepwise workflow for the recrystallization process.

Detailed Procedure

-

Dissolution:

-

Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

-

In a separate flask, heat ethanol to its boiling point (78°C).

-

Add the minimum amount of hot ethanol to the crude solid to dissolve it completely with stirring. It is crucial to use the minimal volume to ensure the solution is saturated.[4]

-

-

Hot Filtration (if necessary):

-

If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

-

Induction of Crystallization:

-

To the clear, hot ethanolic solution, add hot deionized water dropwise with continuous stirring until the solution becomes faintly and persistently cloudy (the cloud point). This indicates that the solution is now supersaturated.

-

Add a few more drops of hot ethanol to the turbid solution until it becomes clear again.

-

-

Crystal Growth:

-

Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2] Rapid cooling can trap impurities within the crystal lattice.

-

-

Complete Crystallization:

-

Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.

-

-

Isolation:

-

Collect the crystals by vacuum filtration using a Buchner funnel and flask.

-

-

Washing:

-

Wash the crystals with a small amount of a cold ethanol-water mixture (in the same ratio as the final crystallization solvent) to remove any residual soluble impurities from the crystal surfaces.

-

-

Drying:

-

Dry the purified crystals under vacuum to remove any remaining solvent. The final product should be a crystalline solid.

-

Characterization and Quality Control

The purity of the recrystallized this compound should be assessed to validate the effectiveness of the purification process.

| Analytical Technique | Expected Outcome |

| Melting Point | A sharp melting point within the range of 215–218°C. A broad melting range indicates the presence of impurities. |

| ¹H NMR Spectroscopy | The spectrum should show well-resolved peaks corresponding to the aromatic and methyl protons, free from impurity signals. |

| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak indicating high purity. |

Troubleshooting Common Recrystallization Issues

| Problem | Potential Cause | Solution |

| Oiling Out | The compound is coming out of solution above its melting point. | Use a more dilute solution by adding more solvent; cool the solution more slowly.[5] |

| No Crystal Formation | The solution is not sufficiently supersaturated, or nucleation is inhibited. | Scratch the inside of the flask with a glass rod to create nucleation sites; add a seed crystal of the pure compound; cool the solution in an ice bath for a longer period.[5] |

| Low Recovery | Too much solvent was used; the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent for dissolution; ensure the solution is thoroughly cooled in an ice bath.[4] |

| Colored Crystals | The presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration (use sparingly as it can adsorb the product). |

Logical Framework for Recrystallization

Caption: A logical flowchart for the recrystallization process.

Conclusion

Recrystallization is a powerful and indispensable technique for the purification of this compound. By carefully selecting an appropriate solvent system and meticulously controlling the experimental parameters of temperature and cooling rate, a high degree of purity can be achieved. This detailed protocol and the accompanying scientific rationale provide a robust framework for researchers to successfully purify this and similar compounds, ensuring the quality and reliability of their scientific investigations.

References

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Online]. Available: [Link]

-

ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Online]. Available: [Link]

-

University of York. Single-solvent recrystallisation. [Online]. Available: [Link]

-

Sinfoo Biotech. This compound. [Online]. Available: [Link]

Sources

Application Notes and Protocols for Evaluating the Anticancer Activity of Quinoline Derivatives

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] This structural motif is present in numerous natural products and synthetic compounds that exhibit a wide array of pharmacological activities, including potent anticancer effects.[3][4][5] The versatility of the quinoline core allows for extensive chemical modification, enabling the development of derivatives that can interact with various molecular targets within cancer cells.[6] Consequently, quinoline derivatives have emerged as a significant class of compounds in the oncology drug discovery pipeline, with several agents currently in clinical use or undergoing clinical trials.[7]

The anticancer mechanisms of quinoline derivatives are diverse and multifaceted. They have been shown to exert their effects through various pathways, including the inhibition of topoisomerases, enzymes critical for DNA replication and repair, and the disruption of tubulin polymerization, which is essential for mitotic spindle formation.[3][4][8][9] Furthermore, many quinoline compounds are potent inducers of apoptosis (programmed cell death) and can cause cell cycle arrest, thereby halting the uncontrolled proliferation of cancer cells.[6][8][10][11][12] Some derivatives also target key signaling pathways that are frequently dysregulated in cancer, such as those involving tyrosine kinases.[2][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to evaluate the anticancer activity of novel quinoline derivatives. It offers detailed, field-proven protocols and explains the causality behind experimental choices, ensuring a robust and reproducible assessment of a compound's therapeutic potential.

Part 1: Foundational Assessment of Cytotoxicity

A primary and essential step in evaluating any potential anticancer agent is to determine its cytotoxic and antiproliferative effects. This is typically achieved by measuring the compound's ability to reduce the viability or inhibit the growth of a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric derived from these assays, representing the concentration of a compound required to inhibit a biological process by 50%.[6]

Choosing the Right Cell Lines

The selection of an appropriate panel of cancer cell lines is critical for a meaningful evaluation. It is advisable to include cell lines from different cancer types to assess the breadth of a compound's activity. For instance, a panel could include MCF-7 (breast cancer), HCT-116 (colon cancer), HeLa (cervical cancer), and K-562 (leukemia) cells.[1][11][12][13] It is also beneficial to include a non-cancerous cell line, such as human diploid fibroblasts or MCF-10A, to assess the compound's selectivity for cancer cells over normal cells.[11][14]

The MTT Assay: A Workhorse for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[15] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[15][16]

Protocol 1: MTT Assay for Cytotoxicity Screening [15][16][17]

Materials:

-

Quinoline derivative of interest

-

Selected cancer and non-cancerous cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader